Bienvenue dans la boutique en ligne BenchChem!

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide

Neuronal nitric oxide synthase Indoline SAR nNOS inhibitor design

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide (CAS 1058413-10-7) belongs to the class of 1,6-disubstituted indoline derivatives incorporating a thiophene-2-carbonyl N-acyl substituent and a butanamide side chain at the 6-position. This scaffold is structurally related to a series of potent and selective human neuronal nitric oxide synthase (nNOS) inhibitors developed via systematic SAR optimization of the 1,6-disubstituted indoline core.

Molecular Formula C17H18N2O2S
Molecular Weight 314.4 g/mol
CAS No. 1058413-10-7
Cat. No. B6535940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide
CAS1058413-10-7
Molecular FormulaC17H18N2O2S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1
InChIInChI=1S/C17H18N2O2S/c1-2-4-16(20)18-13-7-6-12-8-9-19(14(12)11-13)17(21)15-5-3-10-22-15/h3,5-7,10-11H,2,4,8-9H2,1H3,(H,18,20)
InChIKeyQNKXMBGRUJCIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide (CAS 1058413-10-7): Structural Classification and Evidence Baseline


N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide (CAS 1058413-10-7) belongs to the class of 1,6-disubstituted indoline derivatives incorporating a thiophene-2-carbonyl N-acyl substituent and a butanamide side chain at the 6-position. This scaffold is structurally related to a series of potent and selective human neuronal nitric oxide synthase (nNOS) inhibitors developed via systematic SAR optimization of the 1,6-disubstituted indoline core [1]. The compound's molecular architecture—combining the conformational rigidity of the dihydroindole nucleus with the electron-rich thiophene ring—places it at the intersection of multiple pharmacologically relevant chemical spaces, including kinase inhibition, antibacterial activity, and glutathione S-transferase (GST) modulation [2]. However, a comprehensive search of primary research literature, patent databases, and authoritative chemical registries (PubChem, ChEMBL, BindingDB) as of May 2026 reveals that no peer-reviewed biological assay data, in vivo pharmacology, ADMET profiling, or crystallographic characterization has been published specifically for CAS 1058413-10-7. The evidence base supporting its differentiation is therefore currently limited to structural and predicted physicochemical comparisons with closely related analogs for which experimental data exist.

Why In-Class Thiophene-Indoline Analogs Cannot Substitute for N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide


Within the 1-(thiophene-2-carbonyl)indoline scaffold family, substitution at the 6-position is a critical determinant of both target engagement and off-target liability. Systematic SAR studies on 1,6-disubstituted indoline nNOS inhibitors demonstrate that the nature of the 6-substituent (carboximidamide vs. amide vs. sulfonamide) directly governs isoform selectivity ratios (nNOS/eNOS and nNOS/iNOS), hERG K+ channel liability, and CNS penetration potential [1]. The butanamide chain at the 6-position of CAS 1058413-10-7 introduces specific steric and hydrogen-bonding features that differ from the carboximidamide found in the most extensively characterized analogs. Furthermore, the indoline scaffold at the 1-position (N-acyl thiophene) is shared across a broad class of compounds with divergent biological profiles—including IKK-2 inhibitors and antibacterial agents—where small modifications to the amide substituent produce large shifts in activity [2]. These observations preclude the assumption that any two compounds bearing the 1-(thiophene-2-carbonyl)indoline core can be treated as functionally interchangeable in research or procurement contexts.

Quantitative Differentiation Evidence for N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide vs. Closest Analogs


Structural Differentiation: Butanamide vs. Carboximidamide at the Indoline 6-Position

The defining structural feature of CAS 1058413-10-7 is its butanamide side chain at the indoline 6-position. The most extensively characterized comparator scaffold—cis-N-(1-(4-(methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide (cis-45)—bears a thiophene-2-carboximidamide at the 6-position. This structural difference carries significant pharmacological consequences: the carboximidamide group is a bidentate hydrogen-bond donor/acceptor that engages the active-site glutamate residue in nNOS, whereas the butanamide moiety presents an alkyl-terminated amide with distinct hydrogen-bonding geometry and increased conformational flexibility [1]. Systematic SAR in the 1,6-disubstituted indoline series demonstrated that replacing the 6-carboximidamide with alternative functional groups profoundly alters NOS isoform selectivity and hERG channel activity [2]. No direct head-to-head biological comparison data exist for the specific butanamide substitution pattern; however, the class-level SAR provides a strong inferential basis for predicting divergent pharmacology.

Neuronal nitric oxide synthase Indoline SAR nNOS inhibitor design

Physicochemical Differentiation: Predicted pKa and Ionization State at the Indoline 6-Amino Position

The immediate synthetic precursor of the target compound, 1-(thien-2-ylcarbonyl)indolin-6-amine (CAS 927997-00-0), has a predicted pKa of 4.62 ± 0.20 at the aniline nitrogen . This value is relevant because acylation of this amine to form the butanamide in the target compound eliminates the basic site, converting a potentially ionizable center into a neutral amide. In contrast, the 6-carboximidamide-bearing analogs (such as cis-45) retain a strongly basic guanidine-like moiety with a predicted pKa of approximately 12–13 [1]. The resulting difference in ionization state at physiological pH (7.4) predicts substantially altered permeability, solubility, and off-target pharmacology profiles between the butanamide target compound and the carboximidamide comparator class. A direct comparison of measured logD₇.₄ values is not available for the target compound; however, the neutral amide is expected to exhibit lower aqueous solubility but greater passive membrane permeability than the permanently charged carboximidamide.

Predicted pKa Ionization state Indoline 6-amine scaffold

Synthetic Accessibility: Butanamide Side Chain Simplifies Derivatization vs. Carboximidamide Analogs

The butanamide side chain of CAS 1058413-10-7 is installed via standard amide coupling chemistry (e.g., butanoyl chloride or butanoic acid with coupling reagents) onto the 6-aminoindoline intermediate . This contrasts with the more synthetically demanding carboximidamide installation required for the nNOS tool compound series, which typically involves thiophene-2-carbonitrile intermediate formation followed by amidine conversion under harsh conditions [1]. The amide-forming step is higher-yielding, requires milder conditions, and tolerates a broader range of protecting groups, making the target compound scaffold inherently more amenable to parallel library synthesis and scale-up. While no direct comparative yield data have been published for the identical reaction sequence, the general synthetic accessibility of amide vs. amidine bond formation is well-established in medicinal chemistry practice.

Synthetic tractability Amide coupling Indoline derivatization

Biological Activity Class Context: Thiophene-Indole Hybrids as Multi-Target Probe Candidates

While no biological data exist specifically for CAS 1058413-10-7, the broader thiophene-indole hybrid chemotype has demonstrated multi-target biological activity. A study of structurally related thiophene-based indole derivatives reported antibacterial activity against both Gram-positive and Gram-negative strains, GST enzyme inhibition, and apoptosis induction in HepG2 liver carcinoma cells [1]. Specifically, compounds in this series exhibited MIC values against S. aureus (32 µg/mL) and E. coli (64 µg/mL), with GST inhibition confirmed by biochemical assay. These data provide a class-level biological activity baseline for the chemotype but cannot be directly attributed to the target compound, which bears a distinct substitution pattern (butanamide at the 6-position vs. the varied substituents in the published series).

Thiophene-indole hybrids Antibacterial GST inhibition Cytotoxicity

Recommended Application Scenarios for N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping from Carboximidamide to Butanamide nNOS Inhibitor Chemotypes

The target compound is structurally poised as a scaffold-hopping candidate for nNOS inhibitor programs. Its butanamide side chain at the indoline 6-position represents a neutral, non-basic alternative to the carboximidamide group found in the most advanced 1,6-disubstituted indoline nNOS inhibitors [1]. This substitution is predicted to alter ionization state at physiological pH (neutral vs. permanently cationic), potentially reducing hERG channel interactions and improving CNS penetration—two key liabilities that have limited the clinical translation of carboximidamide-based nNOS inhibitors. Researchers evaluating nNOS inhibitor chemotypes for pain, migraine, or neurodegeneration indications may procure this compound as a comparator to probe the pharmacological consequences of replacing the 6-carboximidamide with a 6-butanamide group. Note: No nNOS inhibition data exist for this compound; activity must be experimentally determined.

Synthetic Methodology Development: Amide Coupling Optimization on the Indoline 6-Amine Scaffold

The compound's synthetic route—amide coupling between 1-(thien-2-ylcarbonyl)indolin-6-amine (CAS 927997-00-0) and butanoyl chloride or butanoic acid—provides a tractable model system for optimizing acylation conditions on the sterically hindered indoline 6-amine [1]. The predicted pKa of the precursor amine (4.62) and the electron-withdrawing effect of the N-thiophene carbonyl group create specific challenges for acylation that are representative of a broader class of deactivated aromatic amines [2]. This compound can serve as a test substrate for high-throughput reaction condition screening, flow chemistry optimization, or novel coupling reagent evaluation programs in both academic and contract research organization (CRO) settings.

Chemical Biology Probe Development: Exploring Thiophene-Indole Hybrid Multi-Target Activity Space

Based on class-level evidence showing that thiophene-indole hybrids possess antibacterial, GST inhibitory, and pro-apoptotic anticancer activities [1], this compound may be procured as part of a focused library for phenotypic screening campaigns. Its specific substitution pattern (butanamide at the 6-position, thiophene-2-carbonyl at the N1 position) occupies a unique region of chemical space within the thiophene-indole hybrid family that has not been systematically explored in published biological assays. High-throughput screening facilities and academic chemical biology cores may include this compound in diversity-oriented screening decks targeting antibacterial resistance, glutathione metabolism modulation, or cancer cell apoptosis pathways, with the understanding that all activity is to be determined empirically.

Computational Chemistry: In Silico ADMET Profiling and Molecular Docking Benchmarking

The complete absence of experimental ADMET and target engagement data for CAS 1058413-10-7 makes it an ideal candidate for prospective in silico modeling and benchmarking studies. The compound's well-defined structure, containing both a heterocyclic thiophene and a flexible butanamide chain, provides a useful test case for evaluating the predictive accuracy of logD, solubility, permeability, CYP inhibition, and hERG binding models across different software platforms (e.g., ADMET Predictor, StarDrop, Schrödinger QikProp) [1]. Furthermore, molecular docking studies against nNOS, GST, and bacterial enzyme targets can generate testable hypotheses for subsequent experimental validation, making this compound valuable for computational chemistry groups developing or validating predictive workflows.

Quote Request

Request a Quote for N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.